molecular formula C17H20N2O4S B5664813 N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5664813
M. Wt: 348.4 g/mol
InChI Key: HDJBPNSJXRLGAU-UHFFFAOYSA-N
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Description

N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide is a compound that belongs to a class of organic chemicals that may have various biological and chemical properties. Although specific studies directly addressing this compound were not found, similar compounds have been synthesized and investigated for their potential applications in medicine and chemistry.

Synthesis Analysis

While direct synthesis methods for this exact compound are not available, related compounds provide insight into possible synthetic routes. For example, compounds with benzodioxin and thiazole groups are typically synthesized through multi-step chemical reactions involving esterification, Claisen-type reactions, and amidation processes. These methods often involve starting from simpler aromatic compounds and gradually building the complex structure through reactions like Suzuki−Miyaura coupling and hydrolysis (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide often involves complex rings and multiple functional groups contributing to their physical and chemical properties. X-ray crystallography and DFT studies are common methods used to determine the detailed structure and confirm molecular conformations (Richter et al., 2023).

properties

IUPAC Name

N-[(6-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-4-16-19-12(10-24-16)17(20)18-9-11-7-14-15(8-13(11)21-2)23-6-5-22-14/h7-8,10H,3-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJBPNSJXRLGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC2=CC3=C(C=C2OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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